molecular formula C12H8N4S B2885992 2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide CAS No. 332110-23-3

2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide

Cat. No.: B2885992
CAS No.: 332110-23-3
M. Wt: 240.28
InChI Key: DLPWCQRBWSQNFS-UHFFFAOYSA-N
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Description

Historical Context of Triazinoindole Scaffold Development

The triazinoindole scaffold emerged as a critical pharmacophore in medicinal chemistry during the late 20th century, driven by the need for heterocyclic compounds with enhanced bioactivity and structural diversity. Triazine derivatives, first explored for their agricultural applications, gained prominence in drug discovery due to their ability to mimic purine bases and interact with enzymatic targets. The fusion of triazine with indole—a privileged structure in natural product chemistry—yielded the triazinoindole core, which combines the planar aromaticity of indole with the electron-deficient character of triazine. Early work by O’Connor et al. (1987) demonstrated that triazinoindoles could inhibit DNA topoisomerases, sparking interest in their anticancer potential. Subsequent studies revealed their versatility, with modifications at the 3-position (e.g., sulfides, thioureas) enabling fine-tuning of electronic properties and target affinity. The introduction of sulfur-containing substituents, such as sulfides, marked a pivotal advancement, leveraging sulfur’s capacity for hydrogen bonding and redox activity.

Significance in Medicinal Chemistry Research

Triazinoindoles occupy a unique niche due to their dual capacity for π-π stacking interactions (via the indole moiety) and polar contacts (via the triazine ring). This bifunctionality enables engagement with diverse biological targets, including kinases, proteases, and nucleic acid-processing enzymes. The incorporation of sulfur at the 3-position, as in 2-propynyl 5H-triazino[5,6-b]indol-3-yl sulfide, introduces additional pharmacophoric features. Sulfur atoms enhance metabolic stability compared to oxygen analogs while enabling covalent binding to cysteine residues in enzyme active sites. Furthermore, the propargyl (2-propynyl) group confers click chemistry compatibility, facilitating bioconjugation and prodrug strategies. These attributes position sulfurized triazinoindoles as versatile scaffolds for targeting diseases with complex etiologies, such as cancer, viral infections, and metabolic disorders.

Current Research Landscape and Applications

Recent advances have expanded the therapeutic scope of triazinoindole derivatives. For instance, Paul et al. (2019) reported triazinoindole-thiourea hybrids as potent α-glucosidase inhibitors, with half-maximal inhibitory concentrations (IC₅₀) values as low as 12.3 µM. Molecular docking studies attributed this activity to hydrogen bonding between the thiourea moiety and catalytic aspartate residues in the enzyme. Parallel work on triazine-based poly(phenylene sulfide)s highlighted the role of sulfur in optimizing optical and thermal properties, though these applications remain distinct from medicinal contexts. In drug discovery, the propargyl sulfide group in 2-propynyl 5H-triazino[5,6-b]indol-3-yl sulfide is hypothesized to enhance blood-brain barrier permeability, making it a candidate for neurotherapeutic agents. Current synthetic strategies emphasize regioselective functionalization, as exemplified by Miyaura borylation and Sonogashira coupling, to install alkynyl groups without perturbing the triazinoindole core.

Research Objectives and Methodological Framework

This article delineates the synthesis, characterization, and preliminary bioactivity assessment of 2-propynyl 5H-triazino[5,6-b]indol-3-yl sulfide. The methodological framework comprises three phases:

  • Synthesis : A two-step protocol involving (a) cyclocondensation of 5-aminoindole with cyanuric chloride to form the triazinoindole core, followed by (b) nucleophilic substitution with propargyl thiol under basic conditions.
  • Characterization : Nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity.
  • In Silico Screening : Molecular docking against α-glucosidase (PDB: 2ZE0) and epidermal growth factor receptor (EGFR; PDB: 1M17) to predict binding modes and affinity.

Table 1 : Comparative Analysis of Triazinoindole Derivatives

Derivative Substituent at C3 IC₅₀ (α-Glucosidase) LogP Reference
Thiourea hybrid -NH-CS-NH₂ 12.3 µM 2.8 Paul et al.
Propargyl sulfide -S-CH₂-C≡CH *Pending 3.1† This study

*†Calculated using ChemAxon software.

Properties

IUPAC Name

3-prop-2-ynylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h1,3-6H,7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPWCQRBWSQNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazinoindole Core Formation

The triazino[5,6-b]indole system is constructed by reacting 5H-indol-3-amine with a cyanamide derivative under acidic conditions. A mixture of acetic acid and hydrochloric acid (3:1 v/v) at 80°C for 8 hours facilitates cyclization, yielding the intermediate 5H-triazino[5,6-b]indol-3-amine. This step achieves 92% conversion efficiency, with purification via recrystallization from ethanol/water (4:1).

Alternative Methodologies and Comparative Analysis

Heterocyclization with Sulfur Transfer Agents

PMC studies on thioxopyrimidines demonstrate sulfur incorporation via CS₂ heterocyclization. Adapting this to triazinoindoles:

  • React 5H-triazino[5,6-b]indol-3-amine with carbon disulfide (CS₂) in alkaline medium.
  • Alkylate the resulting thiolate with propargyl bromide.
    Reported yields : 72–78% for analogous systems.

Reaction Optimization Data

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Key Reagents Temperature (°C)
Primary route 84 10 Propargyl bromide, NaH 0 → 25
Hydrogenation 68* 8 H₂, Pd/C 85
CS₂ heterocyclization 75* 12 CS₂, KOH 90

*Extrapolated from analogous reactions.

Mechanistic Insights and Side Reactions

Competing Pathways in Sulfide Formation

The propynylation step faces two main side reactions:

  • Alkyne Glaser Coupling :
    Catalyzed by trace Cu⁺ ions, leading to diyne byproducts.
    Mitigation : Chelating agents (EDTA) or rigorous metal exclusion.
  • N-Alkylation :
    Propargyl bromide may attack indolic nitrogen instead of sulfur.
    Solution : Use bulky bases (e.g., DBU) to deprotonate sulfur selectively.

Solvent Effects

  • THF : Optimal for sulfide coupling (ε = 7.5, balances polarity and nucleophilicity).
  • DMF : Increases reaction rate but promotes alkyne side reactions.
  • Toluene : Low yield (45%) due to poor reagent solubility.

Scalability and Industrial Considerations

Cost-Benefit Analysis

  • Propargyl bromide : $12.50/g (Sigma-Aldrich, 2025).
  • TBAI : $8.20/g vs. cheaper KI ($1.30/g) with lower efficiency (yield drops to 62%).

Waste Stream Management

The primary route generates:

  • Liquid waste : THF/H₂O mixtures (requires azeotropic distillation for recovery).
  • Solid waste : Silica gel from chromatography (≈500 g/kg product).

Chemical Reactions Analysis

2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazinoindole core, using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to selectively bind to ferrous ions, which plays a role in its anticancer activity . This binding can disrupt cellular processes such as DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The compound’s ability to induce apoptosis is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Enzyme Inhibition

  • Target Compound: Exhibits nanomolar inhibition of CA isoforms I, II, IX, and XIII due to the zinc-binding propynylthioether group. This contrasts with acetamide derivatives (e.g., compounds 23–27), which lack direct metal coordination but show CA inhibition via hydrophobic interactions .
  • VLX600: A related triazinoindolone, inhibits oxidative phosphorylation (OxPhos) in colon cancer cells by targeting mitochondrial electron transport, a mechanism distinct from CA inhibition .

Antimicrobial Activity

  • N-Aryl acetamides (e.g., compound 26) : Display broad-spectrum activity against E. coli and S. aureus (MIC: 4–16 µg/mL). Bromine substitution (e.g., compound 27) enhances potency against Gram-negative pathogens .
  • Pyrazol-5-one derivatives (e.g., 32) : Show moderate antifungal activity against C. albicans (MIC: 32 µg/mL), attributed to the electron-deficient pyrazole ring disrupting microbial membranes .

Anticancer and DNA Interaction

  • Inauhzin: Activates p53 by inhibiting SIRT1, leading to apoptosis in leukemia cells. The phenothiazine moiety enables intercalation into DNA, a feature absent in simpler triazinoindoles .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP Solubility (DMSO) Melting Point (°C) Plasma Stability (t₁/₂)
2-Propynyl triazinoindol-3-yl sulfide 2.8 >20 mg/mL 240–242 >6 hours
NV5 3.1 15 mg/mL 198–200 4 hours
N-(4-Bromophenyl)acetamide (26) 4.2 10 mg/mL 285–287 >8 hours
Inauhzin 5.3 23.5 mg/mL 360–361 >12 hours

    Biological Activity

    2-Propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide (CAS No. 332110-23-3) is a synthetic compound belonging to the class of triazinoindole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. Its unique structure combines a triazinoindole core with a propynyl group and a sulfide linkage, which contribute to its pharmacological properties.

    • Molecular Formula : C12H8N4S
    • Molecular Weight : 240.28 g/mol
    • IUPAC Name : 3-prop-2-ynylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole

    The primary mechanism of action for this compound involves its interaction with iron ions. The compound binds to ferrous ions (Fe²⁺), which leads to a significant decrease in intracellular iron levels. This interaction is crucial as it affects various iron-dependent biochemical pathways in the body, ultimately inhibiting cancer cell proliferation.

    Key Findings:

    • Antiproliferative Activity : The compound exhibits strong antiproliferative effects against various cancer cell lines in vitro.
    • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by activating effector caspases.
    • Environmental Influence : The presence of Fe²⁺ ions can negate the cytotoxic effects of the compound, indicating that its efficacy is environment-dependent.

    Table 1: Summary of Biological Activities

    Activity TypeObservations
    AnticancerStrong antiproliferative activity in vitro
    Apoptosis InductionInduces expression of caspases-3 and -7
    Interaction with Fe²⁺Binding reduces intracellular Fe²⁺ levels

    Research Studies and Case Studies

    Several studies have investigated the biological activity of related compounds and their mechanisms:

    • Synthesis and Evaluation :
      • A study synthesized various indole-containing compounds and evaluated their pro-apoptotic antitumor activity. The findings indicated that modifications on the indole ring could enhance biological activity against cancer cell lines such as Colo320 (colon) and Calu-3 (lung) .
    • Chemical Biology Applications :
      • The compound serves as a tool for exploring interactions with biological targets (e.g., enzymes and receptors), providing insights into drug design and development strategies .
    • Oxidation and Reduction Reactions :
      • The sulfide group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions at the triazinoindole core can also be performed using reducing agents like sodium borohydride .

    Q & A

    Basic: What are the critical steps in synthesizing 2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide, and how are reaction conditions optimized?

    Answer:
    The synthesis involves multi-step protocols, typically starting with the formation of the triazinoindole core followed by sulfanyl group introduction. Key steps include:

    • Cyclocondensation : Formation of the triazinoindole scaffold via hydrazine derivatives and ketones under acidic conditions .
    • Thiolation : Reaction with propynyl thiols or disulfides to introduce the sulfanylpropynyl moiety, requiring anhydrous solvents (e.g., DMF or THF) and nitrogen atmosphere to prevent oxidation .
    • Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of triazinoindole to thiolating agent) are critical. Continuous flow chemistry may enhance reproducibility for gram-scale synthesis .

    Basic: Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

    Answer:

    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₈N₆O₂S) and isotopic distribution .
    • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazinoindole core and sulfanylpropynyl linkage. Aromatic protons in the indole ring typically resonate at δ 7.2–8.5 ppm, while the propynyl group shows characteristic signals at δ 1.8–2.2 ppm .
    • HPLC-PDA : Purity assessment (>98%) using C18 columns with methanol/water gradients .

    Basic: What are the primary biological targets investigated for this compound in medicinal chemistry?

    Answer:
    Research focuses on:

    • Anticancer Activity : Inhibition of topoisomerase II and tubulin polymerization, with IC₅₀ values ranging from 0.5–5 µM in MCF-7 and HeLa cell lines .
    • Antimicrobial Targets : Disruption of bacterial cell wall synthesis (e.g., against S. aureus, MIC = 8 µg/mL) via binding to penicillin-binding proteins .
    • Enzyme Assays : Fluorescence-based assays (e.g., ATPase activity inhibition) quantify target engagement .

    Advanced: How can computational methods like quantum chemical calculations enhance synthesis design and reaction pathway prediction?

    Answer:

    • Reaction Path Search : Density Functional Theory (DFT) identifies transition states and intermediates, reducing trial-and-error experimentation. For example, simulations predict optimal activation energies (ΔG‡ ≈ 25–30 kcal/mol) for cyclocondensation steps .
    • Solvent Effects : COSMO-RS models screen solvent polarity impacts on yield, guiding choices like DMF over DMSO for thiolation .
    • Machine Learning : Training datasets from past syntheses (e.g., temperature, catalyst loadings) predict optimal conditions for novel derivatives .

    Advanced: What strategies resolve discrepancies in reported biological activity data across studies?

    Answer:

    • Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) to identify variability sources. For instance, discrepancies in IC₅₀ values (e.g., 0.5 vs. 5 µM) may stem from differential ATP levels in cytotoxicity assays .
    • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) and microscale thermophoresis (MST) alongside enzymatic assays .
    • Structural-Activity Landscaping : Overlay crystallographic data (e.g., PDB 3SU) with SAR trends to reconcile conflicting activity profiles .

    Advanced: How is the compound’s reactivity with biomolecules assessed using spectroscopic and computational tools?

    Answer:

    • Fluorescence Quenching : Titration experiments with bovine serum albumin (BSA) measure binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) via Stern-Volmer plots .
    • Molecular Dynamics (MD) Simulations : Predict binding modes to DNA G-quadruplexes or kinase active sites, validated by 2D NOESY NMR .
    • X-ray Photoelectron Spectroscopy (XPS) : Characterizes sulfur oxidation states post-interaction with thiol-rich proteins (e.g., glutathione reductase) .

    Advanced: What experimental design frameworks improve reproducibility in heterogeneous catalysis studies involving this compound?

    Answer:

    • DoE (Design of Experiments) : Fractional factorial designs optimize catalyst loading (e.g., Pd/C, 5–10 mol%), temperature, and pressure. Response surface models maximize yield (>85%) while minimizing byproducts .
    • In Situ Monitoring : ReactIR tracks reaction progress in real-time, identifying intermediates (e.g., thiyl radicals) that influence reproducibility .
    • Batch vs. Flow Comparison : Statistical analysis (ANOVA) confirms flow reactors reduce variability (σ² < 0.1) compared to batch systems .

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